(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol
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Overview
Description
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is an organic compound that belongs to the class of pyridines It is characterized by a pyridine ring substituted with a methyl group at the 6-position and a propanol group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol can be achieved through several synthetic routes. One common method involves the alkylation of 6-methylpyridine with a suitable alkylating agent, followed by reduction to yield the desired product. The reaction conditions typically involve the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. Flow microreactors have been shown to enhance the efficiency and sustainability of such synthetic processes .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to convert the hydroxyl group into a leaving group, facilitating substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alkane.
Scientific Research Applications
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of (2S)-2-(6-Methylpyridin-3-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act as an inhibitor of certain enzymes or bind to specific receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(6-Methylpyridin-3-yl)ethanol
- (2S)-2-(6-Methylpyridin-3-yl)butanol
- (2S)-2-(6-Methylpyridin-3-yl)pentanol
Uniqueness
(2S)-2-(6-Methylpyridin-3-yl)propan-1-ol is unique due to its specific substitution pattern on the pyridine ring and the presence of a propanol group. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
IUPAC Name |
(2S)-2-(6-methylpyridin-3-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7(6-11)9-4-3-8(2)10-5-9/h3-5,7,11H,6H2,1-2H3/t7-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEABQILEAHSJBT-SSDOTTSWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=C(C=C1)[C@H](C)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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